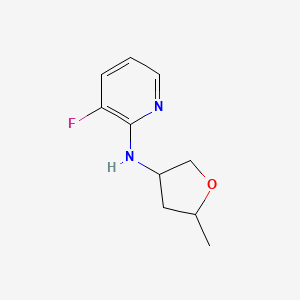
3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.23 g/mol It is characterized by the presence of a fluorine atom, a pyridine ring, and a methyloxolan group
Mechanism of Action
Target of Action
Similar compounds have been found to target polo-like kinase 4 (plk4), a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication . PLK4 has emerged as a therapeutic target for treating multiple cancers .
Mode of Action
If it indeed targets PLK4 like its analogs, it may inhibit the kinase activity of PLK4, thereby disrupting cell division and potentially leading to cell death .
Biochemical Pathways
If it targets PLK4, it could impact pathways related to cell cycle regulation and centriole duplication .
Result of Action
If it inhibits PLK4, it could potentially lead to cell cycle arrest and apoptosis .
Preparation Methods
The synthesis of 3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the methyloxolan group: This can be done through nucleophilic substitution reactions, where the methyloxolan group is introduced to the pyridine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced through nucleophilic or electrophilic substitution reactions, using reagents such as halides or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Comparison with Similar Compounds
3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine can be compared with other similar compounds, such as:
3-fluoro-N-(5-methyltetrahydrofuran-3-yl)pyridin-2-amine: This compound has a similar structure but with a tetrahydrofuran ring instead of an oxolan ring.
3-chloro-N-(5-methyloxolan-3-yl)pyridin-2-amine: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.
3-fluoro-N-(5-methyloxolan-3-yl)pyrimidin-2-amine: This compound has a pyrimidine ring instead of a pyridine ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .
Properties
IUPAC Name |
3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-7-5-8(6-14-7)13-10-9(11)3-2-4-12-10/h2-4,7-8H,5-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVTZVXZXJYGIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)NC2=C(C=CC=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














